molecular formula C17H20FN3 B8611424 2-tert-Butyl-4-(4-fluoro-phenyl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine

2-tert-Butyl-4-(4-fluoro-phenyl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine

Número de catálogo: B8611424
Peso molecular: 285.36 g/mol
Clave InChI: YXTJOVZVHZIUNM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-tert-Butyl-4-(4-fluoro-phenyl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C17H20FN3 and its molecular weight is 285.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C17H20FN3

Peso molecular

285.36 g/mol

Nombre IUPAC

2-tert-butyl-4-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C17H20FN3/c1-17(2,3)16-20-14-8-9-19-10-13(14)15(21-16)11-4-6-12(18)7-5-11/h4-7,19H,8-10H2,1-3H3

Clave InChI

YXTJOVZVHZIUNM-UHFFFAOYSA-N

SMILES canónico

CC(C)(C)C1=NC2=C(CNCC2)C(=N1)C3=CC=C(C=C3)F

Origen del producto

United States

Synthesis routes and methods I

Procedure details

2-tert-Butyl-4-(4-fluoro-phenyl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine hydrochloride. To a tert-BuOH (17 mL) solution of 4-oxo-piperidine-1,3-dicarboxylic acid-1-tert-butyl ester-3-ethyl ester (2.18 g, 8.05 mmol), and 2,2-dimethyl-propionamidine hydrochloride (1.0 g, 7.3 mmol) was added Et3N (3.0 mL, 22.0 mmol). The reaction solution was heated at reflux for 48 h, cooled to rt, and concentrated. The resulting solid was dissolved in CH2Cl2 and washed with water. The aqueous layer was extracted with CH2Cl2. The combined organic layers were dried and concentrated to give a yellow solid that was triturated with Et2O to give 1.74 g (70%) of the title compound as a white solid. MS (ESI): exact mass calcd. for C16H25N3O3, 307.19; m/z found, 308.4 [M+H]+. 1H NMR (CDCl3): 4.35 (s, 2H), 3.68-3.67 (m, 2H), 2.74-2.65 (m, 2H), 1.49 (s, 9H), 1.37 (s, 9H). Step B. 2-tert-Butyl-4-trifluoromethanesulfonyloxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester. To a 0° C. solution of the product from Step A (1.0 g, 3.25 mmol) in CH2Cl2 (16 mL) was added Et3N (0.53 mL, 3.80 mmol) and trifluoromethanesulfonic anhydride (0.64 mL, 3.8 mmol) dropwise over 10 min. After 2 h at 0° C., the mixture was diluted with CH2Cl2 and washed with water. The aqueous layer was extracted with CH2Cl2. The combined organic layers were dried and concentrated. The resulting residue was purified via SiO2 chromatography (10-30% EtOAc/hexanes) to give 1.28 g (91%) of the title compound. MS (ESI): exact mass calcd. for C17H24F3N3O3S, 439.14; m/z found, 440.3 [M+H]+. 1H NMR (CDCl3): 4.56 (s, 2H), 3.77 (t, J=5.7, 2H), 2.99-2.95 (m, 2H), 1.50 (s, 9H), 1.36 (s, 9H). Step C. 2-tert-Butyl-4-(4-fluoro-phenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester. To the product from Step B (0.17 g, 0.39 mmol) was added 4-fluorophenylboronic acid (0.082 g, 0.586 mmol), K3PO4 (0.124 g, 0.584 mmol), Pd(Cl)2dppf.CH2Cl2 (0.018 g, 0.022 mmol) and dppf (0.008 g, 0.014 mmol). The mixture was evacuated with N2, dioxane (4 mL) was added and the mixture was heated at reflux for 2 h. After cooling to room temperature (rt), the mixture was diluted with Et2O, filtered through a small SiO2 plug, and the filtrate was concentrated. The resulting residue was purified via SiO2 chromatography (5-30% EtOAc/hexanes) to give 0.134 g (89%) of the title compound. MS (ESI): exact mass calcd. for C22H28FN3O2, 385.22; m/z found, 386.4 [M+H]+. 1H NMR (CDCl3): 7.60 (dd, J=5.4, 8.8, 2H), 7.17-7.14 (m, 2H), 4.59 (s, 2H), 3.76 (t, J=6.1, 2H), 3.09 (t, J=6.1, 2H), 1.44 (s, 9H), 1.41 (s, 9H). Step D. 2-tert-Butyl-4-(4-fluoro-phenyl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine hydrochloride. To an EtOAc solution of the product from Step D (0.130 g, 0.337 mmol) was added 4 M HCl in dioxane. After stirring for 18 h the volatiles were removed and the solid partitioned between water and EtOAc. The aqueous layer was made basic with 1 N NaOH and extracted with EtOAc (2×). The combined organic layers were dried with MgSO4, filtered and concentrated. The resulting residue was purified via SiO2 chromatography (1-7% 2 M NH3 in MeOH/CH2Cl2) to give 0.079 g (82%) of the title compound. The corresponding HCl salt was obtained upon treatment of the free base in Et2O with 1 M HCl in Et2O. MS (ESI): exact mass calcd. for C17H20FN3, 285.16; m/z found, 286.4 [M+H]+. 1H NMR (DMSO-d6): 9.74 (s, 2H), 7.71 (dd, J=5.5, 8.6, 2H), 7.42 (d, J=8.8, 2H), 4.31 (m, 2H), 3.49-3.48 (m, 2H), 3.16 (t, J=6.2, 2H), 1.38 (s, 9H).
Name
2-tert-Butyl-4-(4-fluoro-phenyl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0.13 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
82%

Synthesis routes and methods II

Procedure details

2-tert-Butyl-4-(4-fluoro-phenyl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine hydrochloride. To a tert-BuOH (17 mL) solution of 4-oxo-piperidine-1,3-dicarboxylic acid-1-tert-butyl ester-3-ethyl ester (2.18 g, 8.05 mmol), and 2,2-dimethyl-propionamidine hydrochloride (1.0 g, 7.3 mmol) was added Et3N (3.0 mL, 22.0 mmol). The reaction solution was heated at reflux for 48 h, cooled to rt, and concentrated. The resulting solid was dissolved in CH2Cl2 and washed with water. The aqueous layer was extracted with CH2Cl2. The combined organic layers were dried and concentrated to give a yellow solid that was triturated with Et2O to give 1.74 g (70%) of the title compound as a white solid. MS (ESI): exact mass calcd. for C16H25N3O3, 307.19; m/z found, 308.4 [M+H]+. 1H NMR (CDCl3): 4.35 (s, 2H), 3.68-3.67 (m, 2H), 2.74-2.65 (m, 2H), 1.49 (s, 9H), 1.37 (s, 9H). Step B. 2-tert-Butyl-4-trifluoromethanesulfonyloxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester. To a 0° C. solution of the product from Step A (1.0 g, 3.25 mmol) in CH2Cl2 (16 mL) was added Et3N (0.53 mL, 3.80 mmol) and trifluoromethanesulfonic anhydride (0.64 mL, 3.8 mmol) dropwise over 10 min. After 2 h at 0° C., the mixture was diluted with CH2Cl2 and washed with water. The aqueous layer was extracted with CH2Cl2. The combined organic layers were dried and concentrated. The resulting residue was purified via SiO2 chromatography (10-30% EtOAc/hexanes) to give 1.28 g (91%) of the title compound. MS (ESI): exact mass calcd. for C17H24F3N3O3S, 439.14; m/z found, 440.3 [M+H]+. 1H NMR (CDCl3): 4.56 (s, 2H), 3.77 (t, J=5.7, 2H), 2.99-2.95 (m, 2H), 1.50 (s, 9H), 1.36 (s, 9H). Step C. 2-tert-Butyl-4-(4-fluoro-phenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester. To the product from Step B (0.17 g, 0.39 mmol) was added 4-fluorophenylboronic acid (0.082 g, 0.586 mmol), K3PO4 (0.124 g, 0.584 mmol), Pd(Cl)2dppf.CH2Cl2 (0.018 g, 0.022 mmol) and dppf (0.008 g, 0.014 mmol). The mixture was evacuated with N2, dioxane (4 mL) was added and the mixture was heated at reflux for 2 h. After cooling to room temperature (rt), the mixture was diluted with Et2O, filtered through a small SiO2 plug, and the filtrate was concentrated. The resulting residue was purified via SiO2 chromatography (5-30% EtOAc/hexanes) to give 0.134 g (89%) of the title compound. MS (ESI): exact mass calcd. for C22H28FN3O2, 385.22; m/z found, 386.4 [M+H]+. 1H NMR (CDCl3): 7.60 (dd, J=5.4, 8.8, 2H), 7.17-7.14 (m, 2H), 4.59 (s, 2H), 3.76 (t, J=6.1, 2H), 3.09 (t, J=6.1, 2H), 1.44 (s, 9H), 1.41 (s, 9H). Step D. 2-tert-Butyl-4-(4-fluoro-phenyl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine hydrochloride. To an EtOAc solution of the product from Step D (0.130 g, 0.337 mmol) was added 4 M HCl in dioxane. After stirring for 18 h the volatiles were removed and the solid partitioned between water and EtOAc. The aqueous layer was made basic with 1 N NaOH and extracted with EtOAc (2×). The combined organic layers were dried with MgSO4, filtered and concentrated. The resulting residue was purified via SiO2 chromatography (1-7% 2 M NH3 in MeOH/CH2Cl2) to give 0.079 g (82%) of the title compound. The corresponding HCl salt was obtained upon treatment of the free base in Et2O with 1 M HCl in Et2O. MS (ESI): exact mass calcd. for C17H20FN3, 285.16; m/z found, 286.4 [M+H]+. 1H NMR (DMSO-d6): 9.74 (s, 2H), 7.71 (dd, J=5.5, 8.6, 2H), 7.42 (d, J=8.8, 2H), 4.31 (m, 2H), 3.49-3.48 (m, 2H), 3.16 (t, J=6.2, 2H), 1.38 (s, 9H).
Name
2-tert-Butyl-4-(4-fluoro-phenyl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
solvent
Reaction Step Two
Yield
70%

Synthesis routes and methods III

Procedure details

2-tert-Butyl-4-(4-fluoro-phenyl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine hydrochloride. To a tert-BuOH (17 mL) solution of 4-oxo-piperidine-1,3-dicarboxylic acid-1-tert-butyl ester-3-ethyl ester (2.18 g, 8.05 mmol), and 2,2-dimethyl-propionamidine hydrochloride (1.0 g, 7.3 mmol) was added Et3N (3.0 mL, 22.0 mmol). The reaction solution was heated at reflux for 48 h, cooled to rt, and concentrated. The resulting solid was dissolved in CH2Cl2 and washed with water. The aqueous layer was extracted with CH2Cl2. The combined organic layers were dried and concentrated to give a yellow solid that was triturated with Et2O to give 1.74 g (70%) of the title compound as a white solid. MS (ESI): exact mass calcd. for C16H25N3O3, 307.19; m/z found, 308.4 [M+H]+. 1H NMR (CDCl3): 4.35 (s, 2H), 3.68-3.67 (m, 2H), 2.74-2.65 (m, 2H), 1.49 (s, 9H), 1.37 (s, 9H). Step B. 2-tert-Butyl-4-trifluoromethanesulfonyloxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester. To a 0° C. solution of the product from Step A (1.0 g, 3.25 mmol) in CH2Cl2 (16 mL) was added Et3N (0.53 mL, 3.80 mmol) and trifluoromethanesulfonic anhydride (0.64 mL, 3.8 mmol) dropwise over 10 min. After 2 h at 0° C., the mixture was diluted with CH2Cl2 and washed with water. The aqueous layer was extracted with CH2Cl2. The combined organic layers were dried and concentrated. The resulting residue was purified via SiO2 chromatography (10-30% EtOAc/hexanes) to give 1.28 g (91%) of the title compound. MS (ESI): exact mass calcd. for C17H24F3N3O3S, 439.14; m/z found, 440.3 [M+H]+. 1H NMR (CDCl3): 4.56 (s, 2H), 3.77 (t, J=5.7, 2H), 2.99-2.95 (m, 2H), 1.50 (s, 9H), 1.36 (s, 9H). Step C. 2-tert-Butyl-4-(4-fluoro-phenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester. To the product from Step B (0.17 g, 0.39 mmol) was added 4-fluorophenylboronic acid (0.082 g, 0.586 mmol), K3PO4 (0.124 g, 0.584 mmol), Pd(Cl)2dppf.CH2Cl2 (0.018 g, 0.022 mmol) and dppf (0.008 g, 0.014 mmol). The mixture was evacuated with N2, dioxane (4 mL) was added and the mixture was heated at reflux for 2 h. After cooling to room temperature (rt), the mixture was diluted with Et2O, filtered through a small SiO2 plug, and the filtrate was concentrated. The resulting residue was purified via SiO2 chromatography (5-30% EtOAc/hexanes) to give 0.134 g (89%) of the title compound. MS (ESI): exact mass calcd. for C22H28FN3O2, 385.22; m/z found, 386.4 [M+H]+. 1H NMR (CDCl3): 7.60 (dd, J=5.4, 8.8, 2H), 7.17-7.14 (m, 2H), 4.59 (s, 2H), 3.76 (t, J=6.1, 2H), 3.09 (t, J=6.1, 2H), 1.44 (s, 9H), 1.41 (s, 9H). Step D. 2-tert-Butyl-4-(4-fluoro-phenyl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine hydrochloride. To an EtOAc solution of the product from Step D (0.130 g, 0.337 mmol) was added 4 M HCl in dioxane. After stirring for 18 h the volatiles were removed and the solid partitioned between water and EtOAc. The aqueous layer was made basic with 1 N NaOH and extracted with EtOAc (2×). The combined organic layers were dried with MgSO4, filtered and concentrated. The resulting residue was purified via SiO2 chromatography (1-7% 2 M NH3 in MeOH/CH2Cl2) to give 0.079 g (82%) of the title compound. The corresponding HCl salt was obtained upon treatment of the free base in Et2O with 1 M HCl in Et2O. MS (ESI): exact mass calcd. for C17H20FN3, 285.16; m/z found, 286.4 [M+H]+. 1H NMR (DMSO-d6): 9.74 (s, 2H), 7.71 (dd, J=5.5, 8.6, 2H), 7.42 (d, J=8.8, 2H), 4.31 (m, 2H), 3.49-3.48 (m, 2H), 3.16 (t, J=6.2, 2H), 1.38 (s, 9H).
Name
2-tert-Butyl-4-(4-fluoro-phenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0.17 g
Type
reactant
Reaction Step Two
Quantity
0.082 g
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
0.124 g
Type
reactant
Reaction Step Two
[Compound]
Name
Pd(Cl)2dppf
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.018 g
Type
reactant
Reaction Step Three
Name
Quantity
0.008 g
Type
catalyst
Reaction Step Four
Yield
89%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.